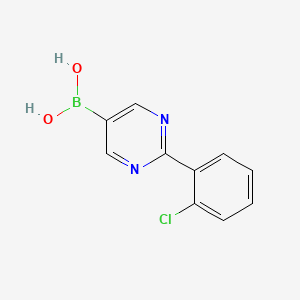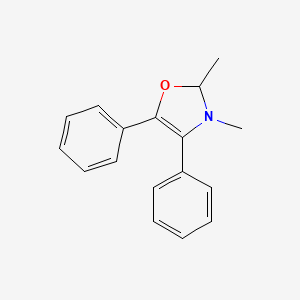
Preethuliacoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preethuliacoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds characterized by a benzene ring fused to an α-pyrone ring. These compounds are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Preethuliacoumarin can be synthesized using various methods, including the Pechmann condensation, Knoevenagel reaction, and Perkin reaction. The Pechmann condensation involves the reaction of phenols with β-keto esters in the presence of a catalyst, typically under acidic conditions . The Knoevenagel reaction involves the condensation of aromatic aldehydes with 1,3-diketones in the presence of a base . The Perkin reaction involves the condensation of aromatic aldehydes with anhydrides in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Pechmann condensation method due to its simplicity and cost-effectiveness. The reaction is carried out in a batch reactor with continuous monitoring of temperature and pH to ensure optimal yield and purity .
Chemical Reactions Analysis
Types of Reactions
Preethuliacoumarin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenation using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields coumarin derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of dihydrocoumarins .
Scientific Research Applications
Preethuliacoumarin has a wide range of applications in scientific research. In chemistry, it is used as a fluorescent probe due to its strong fluorescence properties . In biology, it is used for labeling biomolecules and detecting metal ions . In medicine, this compound derivatives have shown potential as anticancer, antimicrobial, and anti-inflammatory agents . In industry, it is used in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of Preethuliacoumarin involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, this compound can inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells . It can also act as an antioxidant by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Preethuliacoumarin is similar to other coumarin derivatives such as 4-methylcoumarin, 7-hydroxycoumarin, and 6,7-dimethoxycoumarin . this compound is unique due to its specific structural modifications, which enhance its fluorescence properties and biological activities .
List of Similar Compounds
- 4-Methylcoumarin
- 7-Hydroxycoumarin
- 6,7-Dimethoxycoumarin
Properties
Molecular Formula |
C20H22O3 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(4R)-4-ethenyl-4,10-dimethyl-2-(2-methylprop-1-enyl)-2,3-dihydropyrano[3,2-c]chromen-5-one |
InChI |
InChI=1S/C20H22O3/c1-6-20(5)11-14(10-12(2)3)22-18-16-13(4)8-7-9-15(16)23-19(21)17(18)20/h6-10,14H,1,11H2,2-5H3/t14?,20-/m0/s1 |
InChI Key |
NJVADEFPOCMONF-LGTGAQBVSA-N |
Isomeric SMILES |
CC1=C2C(=CC=C1)OC(=O)C3=C2OC(C[C@]3(C)C=C)C=C(C)C |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=O)C3=C2OC(CC3(C)C=C)C=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


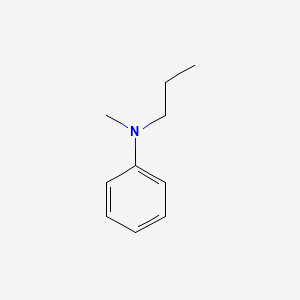
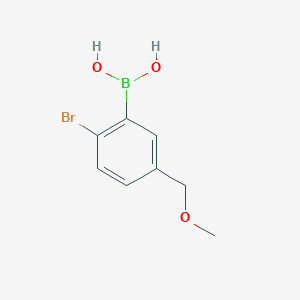

![[1-(3,4-Dimethoxyphenyl)propan-2-yl]propanedioic acid](/img/structure/B14083991.png)

![7-Bromo-1-(4-chlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083999.png)
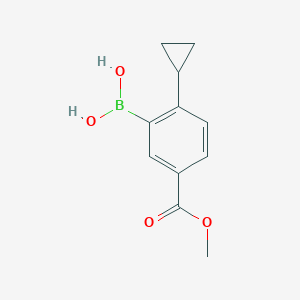
![Methyl 7-{2-[4-(3-chlorophenoxy)-3-hydroxybut-1-en-1-yl]-3,5-dihydroxycyclopentyl}hepta-2,5-dienoate](/img/structure/B14084010.png)
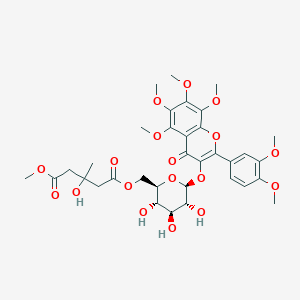
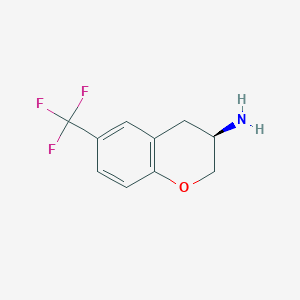
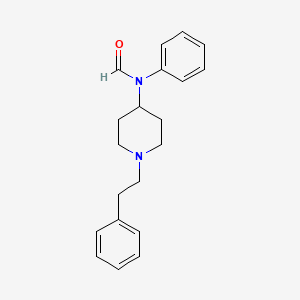
![2,3-Dihydro-N-[2-(1H-imidazol-5-yl)ethyl]-6-benzofuranacetamide](/img/structure/B14084030.png)
